![molecular formula C5H13NO6 B3061129 Ammonium-D-xylonate CAS No. 5461-96-1](/img/structure/B3061129.png)
Ammonium-D-xylonate
Overview
Description
Ammonium-D-xylonate, also known as D-xylonic acid ammonium salt, is a chemical compound with the molecular formula C5H13NO6. It is derived from D-xylonic acid and is commonly used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Ammonium-D-xylonate, also known as D-Xylonic acid ammonium salt , is primarily involved in the xylose utilization pathway . This pathway is crucial for the metabolism of D-xylose, a sugar that is abundant in biomass and can be converted into a variety of industrially relevant compounds .
Mode of Action
The mode of action of this compound involves several enzymatic reactions. The first step in the pathway is the conversion of D-xylose into D-xylonolactone by D-xylose dehydrogenase. D-xylonolactone is then converted to D-xylonate by D-xylonolactone lactonase .
Biochemical Pathways
The biochemical pathway affected by this compound is the xylose utilization pathway . This pathway involves a series of enzymatic reactions that convert D-xylose to α-ketoglutarate without loss of carbon . After D-xylonate is formed, it is further converted by D-xylonate dehydratase into 2-keto-3-deoxy-xylonate, which is then converted by 2-keto-3-deoxy-xylonate dehydratase to α-ketoglutarate semialdehyde. Finally, α-ketoglutarate semialdehyde is converted into α-ketoglutarate by α-ketoglutarate semialdehyde dehydrogenase .
Pharmacokinetics
It is known that d-xylonic acid accumulation can occur due to the overexpression of xylose dehydrogenase and inefficient expression of enzymes involved in d-xylonic acid assimilation . This accumulation can lead to a redox imbalance and insufficient cofactors, which can affect the bioavailability of the compound .
Result of Action
The result of this compound’s action is the conversion of D-xylose to α-ketoglutarate, a key intermediate in the citric acid cycle . This conversion allows for the efficient utilization of D-xylose, a sugar that is abundant in biomass but often underutilized in industrial processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the accumulation of D-xylonic acid can acidify the media and perturb cell growth due to toxicity, thus curtailing enzymatic activity and target product formation . Therefore, the environment in which the xylose utilization pathway operates can significantly impact the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Ammonium-D-xylonate plays a significant role in biochemical reactions, particularly in the xylose utilization pathway . This pathway involves the conversion of D-xylose to D-xylonate by the catalysis of two heterogeneous enzymes, Xdh and XylC from Caulobacter crescentus
Cellular Effects
It is known that the accumulation of D-xylonate, a product of D-xylose metabolism, can cause cellular stress
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the xylose utilization pathway . In this pathway, D-xylose is metabolized to D-xylonate, which is then converted to glycolaldehyde by the E. coli native enzymes of xylonate dehydratase (yjhG) and 2-keto-3-deoxy-d-xylonate aldolase (yjhH)
Temporal Effects in Laboratory Settings
It is known that D-xylonate, a product of D-xylose metabolism, can accumulate over time, potentially causing cellular stress .
Metabolic Pathways
This compound is involved in the xylose utilization pathway This pathway involves the conversion of D-xylose to D-xylonate, which is then further metabolized
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium-D-xylonate can be synthesized through the fermentation of D-xylose using engineered microorganisms. The process involves the conversion of D-xylose to D-xylonolactone by D-xylose dehydrogenase, followed by the conversion of D-xylonolactone to D-xylonate by D-xylonolactone lactonase . The final step involves the neutralization of D-xylonic acid with ammonium hydroxide to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes with engineered strains of bacteria such as Escherichia coli and Pseudomonas putida. These strains are optimized to produce high yields of D-xylonate from biomass hydrolysates .
Chemical Reactions Analysis
Types of Reactions
Ammonium-D-xylonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically occur in the presence of nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of D-xylonic acid, such as D-xylonic acid esters and amides .
Scientific Research Applications
Biotechnological Applications
-
Microbial Production :
- The production of D-xylonate from D-xylose is primarily facilitated by specific strains of bacteria such as Gluconobacter oxydans and Pseudomonas putida. These organisms have been engineered to optimize the conversion process, yielding high concentrations of D-xylonate.
- For instance, G. oxydans NL71 has demonstrated the ability to produce 586.3 g/L of xylonic acid from xylose, achieving a yield of 95.1% .
- Industrial Uses :
Pharmaceutical Applications
This compound's antimicrobial properties make it suitable for use as a natural preservative in food products and pharmaceuticals. Its role as a flavor enhancer further expands its utility in the food industry .
Case Study: Antimicrobial Properties
A study highlighted the effectiveness of this compound in inhibiting bacterial growth, making it a viable candidate for natural preservation methods in food products. This property is particularly advantageous given the increasing consumer demand for natural additives over synthetic preservatives .
Material Science Applications
- Polymer Production :
- Hydrogels :
Data Table: Applications and Properties of this compound
Application Area | Specific Use | Benefits |
---|---|---|
Biotechnology | Microbial production of D-xylonate | High yield from renewable resources |
Construction | Concrete additive | Improves workability |
Pharmaceuticals | Natural preservative | Antimicrobial properties |
Food Industry | Flavor enhancer | Enhances taste while maintaining safety |
Material Science | Polymer precursor | Enhances mechanical properties |
Biomedical | Hydrogel modifier | Suitable for drug delivery systems |
Comparison with Similar Compounds
Similar Compounds
- D-xylonic acid lithium salt
- L-xylonic acid lithium salt
- 2-Keto-3-deoxy-D-gluconic acid lithium salt
- Sodium pyruvate
- 2-Keto-D-gluconic acid hemicalcium salt hydrate
Uniqueness
Ammonium-D-xylonate is unique due to its specific role in the xylose utilization pathway and its ability to be produced in high yields through biotechnological processes. Its versatility as a platform chemical and its applications in various fields make it distinct from other similar compounds .
Biological Activity
Ammonium-D-xylonate, a derivative of D-xylonic acid, has garnered attention in recent years due to its potential applications in various biological and industrial processes. This article explores the biological activity of this compound, focusing on its metabolic pathways, enzymatic interactions, and potential therapeutic applications.
Overview of D-Xylonate and Its Derivatives
D-xylonate is a six-carbon sugar acid produced from the oxidation of D-xylose. It plays a crucial role in several metabolic pathways, including the Weimberg pathway, which is significant for microbial bioconversion processes. The biological activity of this compound is closely linked to its metabolic derivatives and the enzymes involved in its conversion.
Weimberg Pathway
The Weimberg pathway is a critical metabolic route for the conversion of D-xylose to α-ketoglutarate via D-xylonate. Key enzymes involved include:
- Xylose Dehydrogenase (XDH) : Catalyzes the oxidation of D-xylose to D-xylono-lactone.
- Xylonic Acid Dehydratase (XylD) : Converts D-xylonate into 2-keto-3-deoxy-D-xylonate.
- XylX : Further catalyzes the transformation into α-ketoglutarate semialdehyde.
Table 1 summarizes the enzymatic activities associated with these enzymes:
Enzyme | Reaction | Activity (U/mg) |
---|---|---|
XDH | D-Xylose → D-Xylono-lactone | 1195.00 ± 8.60 |
XylC | D-Xylono-lactone → D-Xylonic acid | 146.93 ± 2.16 |
XylD | D-Xylonic acid → 2-Keto-3-deoxy-D-xylonate | 77.00 ± 3.00 |
XylX | 2-Keto-3-deoxy-D-xylonate → α-Ketoglutarate semialdehyde | 35.65 ± 0.25 |
These enzymes showcase significant biological activity, facilitating the conversion of substrates into valuable metabolic intermediates.
Case Studies and Research Findings
- Microbial Production : A study demonstrated that Gluconobacter oxydans NL71 could produce high concentrations of D-xylonate (586.3 g/L) from D-xylose, highlighting its industrial relevance in bioconversion processes . The study also emphasized the role of ammonium sulfate as a nitrogen source to enhance microbial growth and xylonate production.
- Genetic Engineering Applications : Research involving the introduction of the Weimberg pathway into Saccharomyces cerevisiae showed that despite some limitations in enzyme activity, the accumulation of D-xylonate was observed, suggesting potential for further optimization through genetic modifications . This indicates that this compound could play a role in engineered strains aimed at producing valuable chemicals.
- Toxicological Studies : Investigations into the environmental impact of this compound revealed that while it is generally considered safe, understanding its degradation pathways is essential to assess potential ecological risks associated with its production and use .
Potential Therapeutic Applications
This compound's biological activity may extend beyond industrial applications; it shows promise in therapeutic contexts:
- Metabolic Intermediates : The ability to produce α-ketoglutarate from this compound suggests potential applications in metabolic engineering for therapeutic compounds.
- Nutritional Supplement : Given its role as a nitrogen source, it could be explored as a dietary supplement or additive in food products.
Properties
IUPAC Name |
azane;2,3,4,5-tetrahydroxypentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6.H3N/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOKJALMVMFERM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O.N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969879 | |
Record name | Pentonic acid--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90969879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5461-96-1 | |
Record name | NSC15831 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentonic acid--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90969879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.